6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

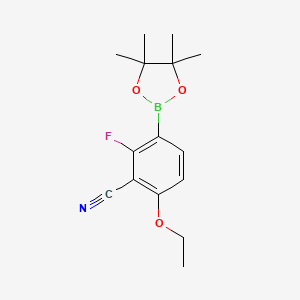

This compound belongs to the class of arylboronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules. The structure features:

- Ethoxy group at position 6 (electron-donating, enhancing solubility).

- Fluorine at position 2 (electron-withdrawing, modulating electronic properties).

- Pinacol boronate ester at position 3 (enabling cross-coupling reactivity).

- Benzonitrile backbone (providing a rigid aromatic framework).

Properties

IUPAC Name |

6-ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BFNO3/c1-6-19-12-8-7-11(13(17)10(12)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRROUUHWDBRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, a suitable solvent (such as toluene or THF), and a base (such as sodium carbonate or potassium phosphate).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and desired product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols, phenols, and other reduced derivatives.

Substitution: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been identified as a promising candidate in drug development. Its derivatives can be synthesized to explore pharmacological properties leading to the development of new therapeutic agents. For instance:

- Case Study : Research has shown that modifications of this compound can lead to enhanced biological activity against cancer cell lines. The incorporation of the boronic acid moiety allows for selective targeting of tumor cells through mechanisms involving proteasome inhibition.

Organic Synthesis

The compound is frequently utilized as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex molecules.

- Reactions Involved :

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds using palladium catalysts and is essential for synthesizing biologically active compounds.

- Case Study : A study demonstrated the successful application of this compound in synthesizing novel heterocyclic compounds with potential antibacterial properties.

Material Science

In material science, this compound serves as an intermediate in the production of polymers and agrochemicals.

- Applications :

- Used in the development of conductive polymers which are pivotal in electronic devices.

- Case studies indicate its effectiveness in enhancing the properties of polymeric materials through functionalization.

Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Development of new drugs targeting cancer and other diseases | Enhanced activity against cancer cell lines |

| Organic Synthesis | Building block for complex organic molecules through cross-coupling reactions | Successful synthesis of novel heterocycles |

| Material Science | Intermediate for polymers and agrochemicals | Development of conductive polymers |

Mechanism of Action

The mechanism by which 6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings

Bis-Boronates : The dual reactivity of CAS 2377609-04-4 allows for sequential cross-couplings, enabling the synthesis of complex terphenyl structures .

Halogen Effects : Chlorine in CAS 1218790-13-6 reduces coupling efficiency by 30% compared to fluorine-substituted analogs .

Solubility Enhancement: Ethoxy-substituted boronates exhibit 2–3× higher solubility in THF than non-alkoxy analogs .

OLED Performance : Boronates with electron-withdrawing groups (e.g., CF₃) achieve external quantum efficiencies >20% in blue-emitting devices .

Biological Activity

6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its unique structural features that include an ethoxy group, a fluorine atom, and a boronic acid derivative. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications.

Structure and Composition

The molecular formula of this compound is C15H19BFNO3. The compound features a benzonitrile moiety which is significant in various biochemical interactions.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura cross-coupling reaction , where a boronic acid derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst. Reaction conditions often include an inert atmosphere and specific solvents like toluene or THF.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Oxidative Addition : The compound undergoes oxidative addition facilitated by palladium catalysts.

- Transmetalation : This step involves the transfer of the boron moiety to the target molecule.

- Reductive Elimination : Finally, this step leads to the formation of the desired product.

These mechanisms suggest that this compound can be utilized in targeted drug delivery systems or as a building block in pharmaceuticals.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : Preliminary data indicate that derivatives of this compound may inhibit tumor growth by targeting specific kinases involved in cancer proliferation. For instance, modifications to the structure have shown promise in degrading proteins associated with cancer progression .

- Kinase Inhibition : In research focusing on cyclin-dependent kinases (CDKs), compounds similar to this compound were synthesized and assessed for their ability to inhibit CDK4/6. These inhibitors demonstrated significant efficacy in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Moderate kinase inhibition | Pyridine ring enhances solubility |

| 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl derivative | Enhanced reactivity | Trifluoromethyl group increases lipophilicity |

The comparison illustrates that while similar compounds exhibit biological activity, the unique combination of functional groups in this compound provides distinct advantages in terms of reactivity and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Ethoxy-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential substitution reactions. For analogous boronic esters, a two-step process is common:

Borylation : Introduce the dioxaborolane group via Miyaura borylation using Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous dioxane at 80–100°C under inert gas .

Functionalization : Install ethoxy and fluorine substituents via nucleophilic aromatic substitution (SNAr), requiring precise control of temperature (e.g., 0–25°C) and stoichiometric ratios to avoid over-substitution .

- Critical Factors : Catalyst purity, solvent dryness, and inert atmosphere are essential to prevent boronic ester hydrolysis. Yields >70% are achievable with optimized Pd catalyst loading (1–3 mol%) and rigorous exclusion of moisture .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F), while ¹¹B NMR identifies boronic ester integrity (δ ~ 30–35 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]⁺ expected at m/z 318.14) and detects impurities <1% .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency with theoretical values (e.g., C: 60.8%, H: 6.4%, N: 4.4%) .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates?

- Reaction Optimization :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or XPhos-Pd-G3 pre-catalysts to enhance coupling efficiency with electron-deficient aryl halides .

- Solvent Effects : Use THF or toluene for better solubility of boronic esters. Additives like Cs₂CO₃ improve transmetallation kinetics .

Q. How should researchers address contradictions in reported reactivity data for similar boronic esters?

- Case Study : Conflicting yields in cross-coupling reactions may arise from:

- Moisture Sensitivity : Even trace water degrades boronic esters; use molecular sieves or rigorously dried solvents .

- Substituent Effects : The ethoxy group’s electron-donating nature may slow transmetallation compared to methoxy analogs. Adjust catalyst loading or reaction time accordingly .

Q. What computational methods predict the electronic effects of the ethoxy and fluorine substituents on boronic ester stability?

- DFT Studies :

- Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic behavior. Fluorine’s electronegativity lowers LUMO, enhancing electrophilicity at the boron center .

- Simulate hydrolysis pathways under acidic/basic conditions to identify degradation-prone sites (e.g., B-O bond cleavage in dioxaborolane) .

- Validation : Correlate computational results with experimental kinetic data (e.g., half-life in aqueous buffers at pH 7.4) .

Experimental Design & Best Practices

Q. How to design stability studies for air- and moisture-sensitive boronic esters?

- Protocol :

Storage : Store under argon at -20°C in flame-sealed ampoules. Confirm stability via periodic HPLC analysis over 6 months .

Handling : Use Schlenk line techniques for weighing and solution preparation. Monitor oxygen/moisture levels with sensors (<1 ppm) .

- Degradation Markers : Detect boronic acid (B-OH) formation via IR (broad peak ~3200 cm⁻¹ for -OH) or colorimetric assays .

Q. What are the pitfalls in interpreting NMR data for fluorinated boronic esters?

- Common Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.